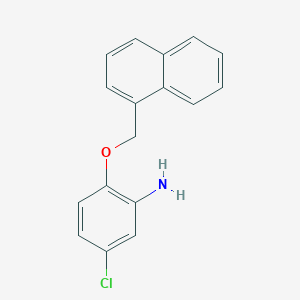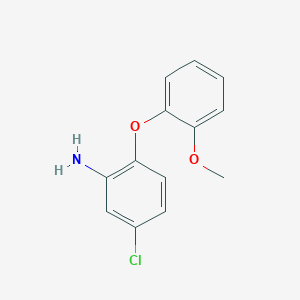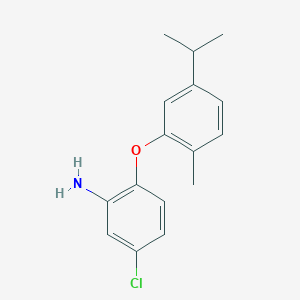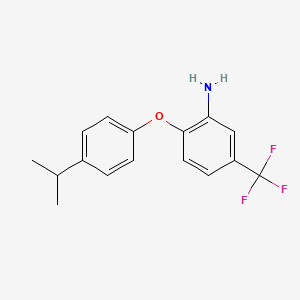![molecular formula C17H11ClF3NO B3171515 2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine CAS No. 946682-78-6](/img/structure/B3171515.png)
2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine
Descripción general
Descripción
2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine is a chemical compound used for proteomics research . It has a molecular formula of C17H11ClF3NO and a molecular weight of 337.73 .
Chemical Reactions Analysis
While specific chemical reactions involving 2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine are not available, a related process involves the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Transport and Luminescence Properties
A study on the transport and luminescence properties of naphthyl phenylamine compounds, including a focus on the effects of polar side groups such as chloro substitution, revealed significant insights into their hole mobilities and emission characteristics. These properties were measured using time-of-flight measurements and were found to correlate with the compounds' dipole moments, indicating that less polar compounds exhibit higher mobility. Additionally, when incorporated into organic light-emitting diodes (OLEDs), these compounds emitted in the range of 420–440 nm, suggesting their potential application in OLED technology (Tong et al., 2004).
Antimicrobial and Antioxidant Activity
The synthesis and investigation of antimicrobial and antioxidant activities of various naphthoquinone derivatives, including those with nitro, chloro, and oxo-substituted phenyl groups, have been explored. These studies have shown that such compounds exhibit potential biological activities, underscoring their importance in medicinal chemistry and applications in developing new antimicrobial and antioxidant agents (Devi et al., 2010).
Carrier Transport Properties in Organic Semiconductors
The evaluation of carrier transport properties of amorphous organic semiconductors based on phenylamine compounds revealed insights into their application in electronic devices. Studies have shown that these compounds can be used to quantify carrier transport properties, particularly hole transport, in thin-film transistors (TFTs) and by time-of-flight (TOF) techniques. Such research indicates the potential of these compounds in improving the performance of organic electronic devices (Cheung et al., 2008).
Synthesis and Characterization of Organic Compounds for Electronic Applications
The synthesis and characterization of various organic compounds, including triphenylamine derivatives, have been explored for their thermal stability, UV-vis absorption, and photoluminescence properties. These compounds have shown promise for applications in electronic devices as they exhibit desirable characteristics such as amorphous nature, thermal stability, and suitable molecular orbital energy levels for hole-transporting materials. Such research contributes to the development of materials for electronic and optoelectronic applications (Li et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO/c18-13-6-8-15(12-4-2-1-3-11(12)13)23-16-7-5-10(9-14(16)22)17(19,20)21/h1-9H,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFQIOPPAXMBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3171524.png)


![2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3171535.png)
